3,4-二氢-7-甲基-2H-1,4-苯并噻嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

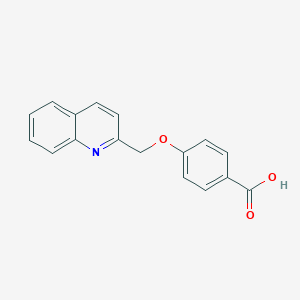

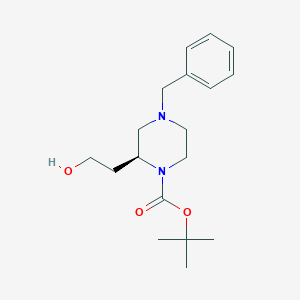

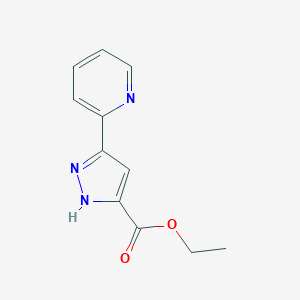

3,4-Dihydro-7-methyl-2H-1,4-benzothiazine is a compound that belongs to the class of benzothiazines, which are heterocyclic compounds containing a benzene ring fused to a thiazine ring. These compounds are of interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazine derivatives has been explored in various studies. For instance, a novel synthesis route for 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides has been reported, which involves the condensation of substituted 2-amino-3/5-chlorobenzenethiol with compounds containing an active methylene group . Another study describes a straightforward synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, which was used as a precursor for the synthesis of quaternary ammonium derivatives with potential antiosteoarthritis properties .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by the presence of a benzene ring fused to a thiazine ring. The substitution pattern on these rings can significantly influence the biological activity of these compounds. For example, the synthesis and evaluation of 7-phenoxy-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors have been reported, where the impact of substitution on the phenoxy ring and the nitrogen atom was examined .

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions, including oxidative cyclization and substitution reactions. A study has shown the formation of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines through molecular iodine-mediated oxidative cyclization with new C-N and S-N bond formation . Another research describes the reaction of 2-chloro derivatives of benzothiazines with electron-rich heterocycles under basic catalysis, leading to substitution products and, in some cases, intermolecular cyclization to form spiro compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential applications in drug development. The antiproliferative and antifungal activities of some benzothiazine derivatives have been evaluated, demonstrating the importance of the 4H-3,1-benzothiazine skeleton in biological activity . Additionally, the synthesis of novel biologically active benzothiazine derivatives with antibacterial and radical scavenging activities has been reported, highlighting the versatility of these compounds .

科学研究应用

合成策略和化学性质

1,4-苯并噻嗪(1,4-Bs),包括衍生物如3,4-二氢-7-甲基-2H-1,4-苯并噻嗪,是具有多样生物活性的关键杂环化合物。研究人员已经开发了许多合成途径用于这些化合物,突显了它们在药物化学中的重要性,因为它们在各种机制上的有效性。1,4-苯并噻嗪的结构-活性关系(SAR)分析显示了它们在调节不同类型癌症等生物活性中的重要潜力(Rai et al., 2017)。此外,对苯并噻嗪的合成策略,包括使用2-氨基噻吩、1,3-二羰基化合物或α-卤代酮,已经得到强调,展示了这些方法的产率潜力(Mir, Dar, & Dar, 2020)。

生物活性和治疗潜力

苯并噻嗪展示了广泛的治疗活性,包括但不限于抗菌、抗炎、镇痛和潜在的抗癌性质。各种研究已经专注于开发苯并噻嗪类似物,因为它们具有高反应性和显著的治疗潜力。对新型苯并噻嗪衍生物的探索继续为治疗活性剂的开发做出贡献(Rajiv et al., 2017)。

观察到1,4-苯并噻嗪唑类衍生物具有抗真菌和免疫调节活性,表明它们在治疗干预中具有双重作用。它们刺激免疫反应并具有直接抗真菌效果的能力表明它们在增强体内效力方面具有潜力(Schiaffella & Vecchiarelli, 2001)。

药物化学和药物发现

苯并噻嗪衍生物的结构多样性已成为药物研究的基石,这些化合物对广泛的靶点显示出活性。特别是苯并噻嗪,已经被研究用于其各种生物活性,表明苯并噻嗪基团在新药物发现中的重要性(Dighe et al., 2015)。此外,对苯并噻唑在药物化学中的探索已经揭示了它们广泛的生物活性谱,使它们成为新治疗剂的开发中不可或缺的部分(Keri et al., 2015)。

安全和危害

属性

IUPAC Name |

7-methyl-3,4-dihydro-2H-1,4-benzothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIXAXMOFJECFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCCS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-7-methyl-2H-1,4-benzothiazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenylimidazo[1,2-A]Pyrazine](/img/structure/B170382.png)